molecular formula C13H9Cl2FN2O3 B1672591 Halauxifen CAS No. 943832-60-8

Halauxifen

Cat. No.: B1672591
CAS No.: 943832-60-8
M. Wt: 331.12 g/mol
InChI Key: KKLBEFSLWYDQFI-UHFFFAOYSA-N
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Description

It belongs to the 6-aryl-picolinic acid subclass of synthetic auxin herbicides and was commercialized in 2015 . Halauxifen-methyl is used primarily for controlling broadleaf weeds in cereal crops.

Mechanism of Action

Target of Action

Halauxifen-methyl, a new auxin herbicide developed by Corteva Agriscience, primarily targets the Auxin Signaling F-Box Protein 5 (AFB5) . AFB5 is a protein in Arabidopsis thaliana, and mutants of this protein are resistant to this compound-methyl . This suggests that this compound-methyl preferentially binds to AFB5 .

Mode of Action

This compound-methyl mimics the function of indole-3-acetic acid (IAA) , a natural plant hormone. It disrupts the homeostasis of IAA, leading to overproduction of ethylene and Abscisic Acid (ABA) . This is achieved by inducing the overexpression of the 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes involved in ethylene and ABA biosynthesis .

Biochemical Pathways

The disruption of IAA homeostasis and the overproduction of ethylene and ABA are key biochemical pathways affected by this compound-methyl . The overexpression of ACS and NCED genes leads to an increase in ethylene and ABA biosynthesis . These changes in hormone levels can have profound effects on plant growth and development.

Pharmacokinetics

This compound-methyl is absorbed by the leaves, translocates systemically through the phloem and xylem stream, and finally accumulates in the meristematic tissue . This systemic mobility and selectivity make it a potent herbicide for controlling weeds in cereal crops .

Result of Action

The result of this compound-methyl’s action is the induction of senescence and plant death . By disrupting IAA homeostasis and stimulating the overproduction of ethylene and ABA, this compound-methyl leads to profound morphological effects on growing dicot weeds, ultimately leading to plant death .

Action Environment

It is known that the compound exhibits systemic mobility and selectivity, making it a predominant herbicide for controlling weeds in various cereal crops

Preparation Methods

Synthetic Routes and Reaction Conditions

Halauxifen-methyl is synthesized through a series of chemical reactions involving picolinic acid derivatives. The synthesis typically involves the formation of a 6-aryl-picolinic acid structure, followed by methylation to produce this compound-methyl .

Industrial Production Methods

The industrial production of this compound-methyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as esterification, methylation, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Halauxifen-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include this compound acid, various substituted derivatives, and reduced forms of the compound .

Scientific Research Applications

Halauxifen-methyl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Halauxifen-methyl is unique due to its high selectivity and efficacy in controlling broadleaf weeds in cereal crops. It has a distinct chemical structure that allows it to bind preferentially to specific auxin receptors, making it more effective and safer for use in agricultural practices .

Properties

IUPAC Name

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O3/c1-21-12-6(14)3-2-5(10(12)16)8-4-7(17)9(15)11(18-8)13(19)20/h2-4H,1H3,(H2,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLBEFSLWYDQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241447
Record name 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943832-60-8
Record name Halauxifen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALAUXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6XT37HY9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does halauxifen-methyl control weeds?

A1: this compound-methyl is a synthetic auxin herbicide that disrupts plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). [] This disruption leads to uncontrolled growth, ultimately resulting in plant death.

Q2: Which weeds are particularly susceptible to this compound-methyl?

A2: Research indicates that this compound-methyl effectively controls a broad spectrum of broadleaf weeds, including glyphosate-resistant horseweed (Conyza canadensis), common ragweed (Ambrosia artemisiifolia), and giant ragweed (Ambrosia trifida). [, , , ]

Q3: Is this compound-methyl effective against weeds resistant to other auxin herbicides?

A3: Interestingly, this compound-methyl demonstrates efficacy against some weed populations resistant to 2,4-D, a commonly used auxin herbicide. This suggests a potentially distinct mode of action compared to other auxin herbicides. []

Q4: Does this compound-methyl offer any advantages over existing auxin herbicides like 2,4-D and dicamba?

A4: Studies show that this compound-methyl provides effective weed control at significantly lower application rates compared to 2,4-D and dicamba. [, ] Additionally, it exhibits a wider pre-plant application window in certain crops, potentially offering more flexibility for farmers. [, ]

Q5: Can the efficacy of this compound-methyl be improved through tank-mixing with other herbicides?

A6: Yes, combining this compound-methyl with other herbicides often enhances its weed control spectrum and efficacy. For instance, mixing with herbicides like dicamba, 2,4-D, glyphosate, metribuzin, or saflufenacil has shown promising results in controlling a wider range of weed species. [, , , , , , ]

Q6: Are there concerns regarding the development of herbicide resistance to this compound-methyl?

A9: As with any herbicide, the potential for resistance development in weeds exists. Implementing integrated weed management practices, including herbicide rotation and diverse weed control tactics, is crucial to delay or prevent resistance to this compound-methyl. [, , ]

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